molecular formula C32H26N2O6 B112890 N,N'-Bis-Fmoc-diaminoacetic acid CAS No. 668492-50-0

N,N'-Bis-Fmoc-diaminoacetic acid

Cat. No. B112890
CAS RN: 668492-50-0
M. Wt: 534.6 g/mol
InChI Key: GIECFDYTZAMGNM-UHFFFAOYSA-N
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Description

N,N’-Bis-Fmoc-diaminoacetic acid is a chemical compound with the molecular formula C32H26N2O6 . It is a white powder and is used as a biochemical for proteomics research .


Synthesis Analysis

The synthesis of N,N’-Bis-Fmoc-diaminoacetic acid involves the fluorenylmethoxycarbonyl (Fmoc) protection of functionalized bis-amino acid building blocks using a temporary Cu2+ complexation strategy . This method allows the synthesis of stereochemically and functionally diverse spiroligomers utilizing solid-phase Fmoc/tBu chemistry .


Molecular Structure Analysis

The molecular structure of N,N’-Bis-Fmoc-diaminoacetic acid is represented by the InChI key GIECFDYTZAMGNM-UHFFFAOYSA-N . It consists of two Fmoc groups attached to a diaminoacetic acid core .


Chemical Reactions Analysis

The chemical reactions involving N,N’-Bis-Fmoc-diaminoacetic acid are primarily associated with its use in peptide synthesis. The Fmoc group is base-labile, which means it can be removed under basic conditions, allowing the amino group to participate in peptide bond formation .


Physical And Chemical Properties Analysis

N,N’-Bis-Fmoc-diaminoacetic acid is a white powder with a molecular weight of 534.57 g/mol . It should be stored at temperatures between 0-8 °C .

Scientific Research Applications

Peptide Synthesis and Modification

N,N'-Bis-Fmoc-diaminoacetic acid is notably used in peptide synthesis, where it serves as a protective group for amide bonds in peptides. The utility of N,O-Bis-Fmoc derivatives of Nα-(2-hydroxy-4-methoxybenzyl)amino acids in preventing interchain association during solid phase peptide synthesis has been demonstrated. This property is crucial in synthesizing 'difficult sequences' and ensuring the stability of peptide bonds during the synthetic process (Johnson et al., 1993).

Furthermore, the compound has been employed as a masked glyoxylic acid equivalent, which is introduced into peptide chains post-solid-phase peptide elongation. This approach is beneficial in synthesizing glyoxylyl peptides under nonoxidizing conditions, enhancing the versatility and scope of peptide modification (Far & Melnyk, 2004).

Solid-Phase Peptide Synthesis

In the realm of solid-phase peptide synthesis, the Fmoc protection of functionalized bis-amino acid building blocks using a temporary Cu2+ complexation strategy has proven beneficial. This method allows for the synthesis of stereochemically and functionally diverse spiroligomers, opening avenues for developing applications in various scientific fields. The secondary structures of these tetramers have been determined using two-dimensional nuclear magnetic resonance spectroscopy (Xie et al., 2022).

Synthesis of Functionalized Amino Acids

The synthesis of functionalized amino acids using this compound is another significant application. For instance, the synthesis of Fmoc-protected amino acids with aromatic and heteroaromatic side chains was accomplished by employing a Negishi reaction. This synthesis involved using an N,O-protected, iodinated bishomoalanine derivative, highlighting the compound's versatility in producing amino acids for peptide synthesis (Suhartono et al., 2010).

Mechanism of Action

Target of Action

N,N’-Bis-Fmoc-diaminoacetic acid is primarily used in the field of proteomics research . It is a building block for peptide synthesis . The primary targets of this compound are the amino groups of amino acids that are involved in peptide bond formation .

Mode of Action

The compound acts as a protecting group for the amino groups during peptide synthesis . The Fmoc (9-Fluorenylmethoxycarbonyl) group in the compound is base-labile, meaning it can be removed under basic conditions . This allows for the selective protection and deprotection of amino groups, which is a crucial aspect of peptide synthesis .

Biochemical Pathways

The compound plays a significant role in the chemical synthesis of peptides . It is involved in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The Fmoc group in the compound provides protection for the amino groups during this process, preventing them from reacting prematurely .

Result of Action

The primary result of the action of N,N’-Bis-Fmoc-diaminoacetic acid is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amino groups during synthesis, the compound ensures that peptide bonds are formed at the correct locations, leading to the production of the desired peptide .

Action Environment

The action of N,N’-Bis-Fmoc-diaminoacetic acid is influenced by the conditions under which peptide synthesis is carried out. For instance, the removal of the Fmoc group requires basic conditions . Therefore, the pH of the environment can influence the efficacy of the compound. Additionally, the compound is typically stored at low temperatures (0-8 °C) to maintain its stability .

Future Directions

The future directions of N,N’-Bis-Fmoc-diaminoacetic acid are likely to be influenced by its role in peptide synthesis. The Fmoc group is a key component in modern peptide synthesis strategies, and improvements in Fmoc chemistry could lead to more efficient peptide synthesis methods .

properties

IUPAC Name

2,2-bis(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N2O6/c35-30(36)29(33-31(37)39-17-27-23-13-5-1-9-19(23)20-10-2-6-14-24(20)27)34-32(38)40-18-28-25-15-7-3-11-21(25)22-12-4-8-16-26(22)28/h1-16,27-29H,17-18H2,(H,33,37)(H,34,38)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIECFDYTZAMGNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373220
Record name Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

668492-50-0
Record name Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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